Benzyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Benzyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinoline core, which is a fused heterocyclic system containing nitrogen, and various functional groups that contribute to its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multicomponent reactions. One common method is the Hantzsch reaction, which involves the cyclocondensation of an aldehyde, a β-ketoester, 1,3-cyclohexanedione, and ammonia or ammonium acetate. This reaction is usually carried out in acetic acid or refluxing ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and green chemistry principles can make the process more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert ketones to alcohols or reduce other functional groups.
Substitution: This can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Benzyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its derivatives are explored for therapeutic applications, such as anti-inflammatory and neuroprotective agents.
Industry: It can be used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5-Oxo-1,4,5,6,7,8-hexahydroquinoline: This compound shares the hexahydroquinoline core but lacks the benzyl and carboxylate groups.
Indole Derivatives: These compounds have a similar fused ring system and exhibit diverse biological activities.
Uniqueness
Benzyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific functional groups, which contribute to its distinct chemical reactivity and biological properties. The presence of the benzyl and carboxylate groups enhances its potential as a therapeutic agent and its versatility in chemical synthesis.
Properties
Molecular Formula |
C24H23NO3 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
benzyl 2-methyl-5-oxo-4-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C24H23NO3/c1-16-21(24(27)28-15-17-9-4-2-5-10-17)22(18-11-6-3-7-12-18)23-19(25-16)13-8-14-20(23)26/h2-7,9-12,22,25H,8,13-15H2,1H3 |
InChI Key |
VMGJMLNYXKVLHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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